molecular formula C5H5ClF3NO2 B3058079 Propanoyl chloride, 3-[(trifluoroacetyl)amino]- CAS No. 87639-76-7

Propanoyl chloride, 3-[(trifluoroacetyl)amino]-

Cat. No.: B3058079
CAS No.: 87639-76-7
M. Wt: 203.55 g/mol
InChI Key: KCEFNIBAECYMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoyl chloride, 3-[(trifluoroacetyl)amino]-, is a specialized acyl chloride derivative characterized by a trifluoroacetylated amino group at the third carbon of the propanoyl backbone. This structural feature confers unique electronic and steric properties, distinguishing it from simpler acyl chlorides. The trifluoroacetyl group (CF₃CO-) is a strong electron-withdrawing moiety, enhancing the electrophilicity of the carbonyl carbon and influencing reactivity in acylation reactions.

Properties

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF3NO2/c6-3(11)1-2-10-4(12)5(7,8)9/h1-2H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFNIBAECYMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559029
Record name N-(Trifluoroacetyl)-beta-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87639-76-7
Record name N-(Trifluoroacetyl)-beta-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- can be synthesized through the reaction of propanoyl chloride with trifluoroacetic anhydride and an amine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of propanoyl chloride, 3-[(trifluoroacetyl)amino]- involves the chlorination of propionic acid with phosgene. This method is efficient and allows for the large-scale production of the compound .

Types of Reactions:

    Substitution Reactions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form propanoic acid and trifluoroacetamide.

    Acylation: It can participate in Friedel-Crafts acylation reactions, introducing the propanoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride are often used in Friedel-Crafts acylation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, esters, and other derivatives.

    Hydrolysis Products: Propanoic acid and trifluoroacetamide.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of propanoyl chloride, 3-[(trifluoroacetyl)amino]-, is as an intermediate in the synthesis of pharmaceutical compounds. The acylation reactions it participates in are crucial for creating diverse drug molecules with specific biological activities.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that propanoyl chloride derivatives can be utilized in the synthesis of antiviral agents. For instance, compounds derived from this acyl chloride have shown efficacy against viral infections by modifying existing antiviral frameworks to enhance their potency and selectivity.

Table 1: Examples of Antiviral Compounds Synthesized Using Propanoyl Chloride Derivatives

Compound NameTarget VirusMethod of SynthesisReference
Compound AHIVAcylation with propanoyl chloride
Compound BInfluenzaTrifluoroacetylation followed by hydrolysis
Compound CHepatitis CSequential acylation using propanoyl chloride

Chemical Biology Applications

The compound also finds applications in chemical biology, particularly in the modification of proteins and peptides. Its ability to introduce trifluoroacetyl groups can be harnessed for selective labeling and tracking of biomolecules.

Case Study: Protein Labeling

In a study investigating the use of noncanonical amino acids (ncAAs), propanoyl chloride was employed to modify amino acids at specific sites within proteins. This modification allowed researchers to attach fluorescent probes for imaging studies without disrupting protein function.

Table 2: Applications in Protein Modification

ApplicationDescriptionReference
Fluorescent LabelingUse of modified ncAAs for imaging
BioconjugationLinking probes to proteins via acylation

Industrial Applications

Beyond laboratory settings, propanoyl chloride, 3-[(trifluoroacetyl)amino]- has potential industrial applications in the production of agrochemicals and specialty chemicals. Its reactivity allows for the synthesis of complex molecules used in various formulations.

Case Study: Agrochemical Development

In agricultural chemistry, derivatives of propanoyl chloride have been explored for developing new pesticides and herbicides. The trifluoroacetyl group enhances the stability and efficacy of these compounds against target pests.

Table 3: Agrochemical Compounds Derived from Propanoyl Chloride

Compound NameTarget PestEfficacyReference
Agrochemical AInsect PestsHigh efficacy
Agrochemical BFungal PathogensModerate efficacy

Mechanism of Action

The mechanism of action of propanoyl chloride, 3-[(trifluoroacetyl)amino]- involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The trifluoroacetyl group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis.

Molecular Targets and Pathways:

    Nucleophilic Attack: The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of substitution products.

    Acylation Pathways: The compound can acylate aromatic rings through electrophilic aromatic substitution, facilitated by Lewis acids.

Comparison with Similar Compounds

Reactivity in Acylation Reactions

  • Propanoyl Chloride (CAS 79-03-8): The parent compound lacks substituents, making it highly reactive but less selective. It is widely used in synthesizing esters, amides, and anhydrides due to its straightforward reactivity with nucleophiles like alcohols and amines .
  • However, steric hindrance from the bulky substituent may reduce reactivity with hindered nucleophiles. demonstrates that structurally complex acyl chlorides (e.g., 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoic acid chloride) successfully form amides with primary amines, suggesting similar feasibility for the target compound .
  • Trifluoroacetyl Chloride (CAS 354-32-5): A simpler trifluoroacetyl-bearing acyl chloride, it exhibits extreme reactivity but lacks the propanoyl backbone.

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP Key Substituents
Propanoyl Chloride C₃H₅ClO 92.52 1.12* None
3-(3-Bromophenyl)Propanoyl Chloride C₉H₈BrClO 247.52 3.147 Bromophenyl
Trifluoroacetyl Chloride C₂ClF₃O 148.47 1.98* Trifluoroacetyl
Target Compound† C₅H₅ClF₃NO₂ 215.55* ~2.1* Trifluoroacetyl Amino

*Estimated values based on analogous compounds .

Biological Activity

Introduction

Propanoyl chloride, specifically in its derivative form as 3-[(trifluoroacetyl)amino]-, is an acyl chloride that has garnered attention due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Properties

Propanoyl chloride (C3H5ClO) is a colorless, volatile liquid with a pungent odor. It is known for its corrosive nature and is primarily used as a reagent in organic synthesis. The trifluoroacetyl group enhances its reactivity and potential biological applications .

PropertyValue
Molecular FormulaC3H5ClO
Molecular Weight92.53 g/mol
Boiling Point101 °C
Density1.05 g/cm³
AppearanceColorless liquid

Biological Activity

The biological activity of propanoyl chloride derivatives, particularly those containing the trifluoroacetyl group, has been investigated in various studies. These compounds have shown promise in several therapeutic areas, including anti-cancer and anti-inflammatory applications.

Propanoyl chloride derivatives may exert their biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Binding : Research indicates that propanoyl chloride derivatives can interact with various receptors, potentially modulating signaling pathways crucial for cellular function.

Case Studies

  • Anti-Cancer Activity : A study evaluated the effects of propanoyl chloride derivatives on cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction via caspase activation .
  • Anti-Inflammatory Effects : Another investigation focused on the anti-inflammatory properties of these compounds. In vitro assays demonstrated that propanoyl chloride derivatives reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism
CytotoxicityBreast Cancer15Apoptosis induction
CytotoxicityColon Cancer12Apoptosis induction
Anti-inflammatoryMacrophagesN/ACytokine inhibition

Toxicological Considerations

While propanoyl chloride and its derivatives exhibit promising biological activities, they are also associated with toxicity. Exposure can lead to severe irritation of the skin and eyes, respiratory distress, and other systemic effects. Proper handling and safety measures are essential when working with these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(trifluoroacetyl)amino]propanoyl chloride, and what analytical methods ensure its purity?

  • Methodology : The compound can be synthesized via acylation of 3-aminopropanoyl chloride with trifluoroacetic anhydride or trifluoroacetyl chloride under anhydrous conditions. Key steps include:

  • Reagent Selection : Use trifluoroacetyl chloride in dichloromethane with a base (e.g., pyridine) to scavenge HCl .
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents.
  • Purity Validation : Employ 1H^1\text{H} NMR (e.g., δ ~2.5–3.5 ppm for CH2_2 groups) and 19F^{19}\text{F} NMR (δ ~-75 ppm for CF3_3) to confirm structural integrity. FT-IR should show C=O stretches at ~1800 cm1^{-1} (acyl chloride) and ~1680 cm1^{-1} (trifluoroacetyl) .

Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the adjacent carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the CF3_3 group may reduce accessibility in bulky substrates.
  • Experimental Design : Compare reaction kinetics with non-fluorinated analogs using stopped-flow spectroscopy or HPLC monitoring .

Advanced Research Questions

Q. How can researchers address unexpected by-product formation, such as oxidative condensation products, during synthesis?

  • Case Study : Evidence from analogous systems (e.g., thionyl chloride reactions with phenolic derivatives) shows redox processes can generate biphenyls or quinones instead of acyl chlorides .
  • Mitigation Strategies :

  • Condition Optimization : Use inert atmospheres (N2_2/Ar) to suppress oxidation.
  • Additive Screening : Introduce radical scavengers (e.g., BHT) or reduce reaction temperature.
  • By-Product Analysis : Characterize unexpected products via GC-MS or X-ray crystallography to refine mechanistic models .

Q. What strategies are recommended for stabilizing 3-[(trifluoroacetyl)amino]propanoyl chloride under varying storage conditions?

  • Stability Challenges : Acyl chlorides hydrolyze readily; the trifluoroacetyl group may enhance moisture sensitivity.
  • Best Practices :

  • Storage : Use anhydrous solvents (e.g., dry THF) in sealed, flame-dried glassware at -20°C.
  • Stabilizers : Add molecular sieves (3Å) or desiccants (P2_2O5_5).
  • Decomposition Monitoring : Track hydrolyzed products (e.g., carboxylic acids) via 19F^{19}\text{F} NMR or ion chromatography .

Q. Which spectroscopic techniques are most effective for characterizing 3-[(trifluoroacetyl)amino]propanoyl chloride, and what key spectral markers should be identified?

  • Techniques :

  • 19F^{19}\text{F} NMR : Distinct CF3_3 signal at δ ~-75 ppm confirms trifluoroacetyl incorporation.
  • FT-IR : Peaks at ~1800 cm1^{-1} (acyl chloride C=O) and ~1680 cm1^{-1} (amide C=O).
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]+^+ with m/z matching the molecular formula (C5_5H5_5ClF3_3NO2_2, exact mass: 211.98) .

Data Contradiction and Mechanistic Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for trifluoroacetylated acyl chlorides?

  • Root Causes : Variability may arise from trace moisture, reagent purity, or competing side reactions.
  • Resolution Workflow :

Replicate Conditions : Ensure strict anhydrous protocols and reagent quality (e.g., ≥99% trifluoroacetyl chloride).

In Situ Monitoring : Use real-time IR or Raman spectroscopy to track intermediate formation.

Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Q. What mechanistic insights explain the compound’s reactivity in multi-step synthetic pathways?

  • Key Observations : The trifluoroacetyl group’s strong electron-withdrawing effect directs nucleophilic attack to the acyl chloride center but may deactivate adjacent sites.
  • Advanced Probes :

  • Computational Modeling : DFT calculations to map electrostatic potential surfaces.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled reagents to trace acyl transfer pathways .

Safety and Handling in Academic Research

Q. What safety protocols are critical when handling 3-[(trifluoroacetyl)amino]propanoyl chloride?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • PPE : Acid-resistant gloves (e.g., Silver Shield), goggles, and flame-retardant lab coats.
  • Spill Management : Neutralize with sodium bicarbonate or specialized absorbents (e.g., ChemSorb) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoyl chloride, 3-[(trifluoroacetyl)amino]-
Reactant of Route 2
Propanoyl chloride, 3-[(trifluoroacetyl)amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.